molecular formula C11H20N2O2 B1523413 Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate CAS No. 194032-49-0

Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate

Cat. No. B1523413
M. Wt: 212.29 g/mol
InChI Key: CSQBUSQTOWHXLW-UHFFFAOYSA-N
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Description

Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate is a chemical compound with the molecular formula C11H20N2O2 . It is used in the preparation of substituted pyrrolo[2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress .


Molecular Structure Analysis

The InChI code for Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-9(13)6-12-5-8/h8-9,12H,4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate is a solid substance at room temperature . It has a molecular weight of 212.29 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate has been synthesized and characterized for its molecular structure. For example, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a closely related compound, as a cyclic amino acid ester. It was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, and its crystal structure was determined via X-ray diffraction analysis (Moriguchi et al., 2014).

Organic Synthesis Applications

  • The compound has been used in various organic synthesis applications. For instance, Zhang et al. (2017) demonstrated its use in decarboxylative acylation reactions to yield a variety of α-keto and α,β-unsaturated amides and esters (Zhang et al., 2017).
  • Hoffmann and Rabe (1984) utilized a related compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), in the synthesis of mikanecic acid via a multi-step process involving coupling reactions and ester cleavage (Hoffmann & Rabe, 1984).

Crystallographic Characterization

  • The crystallographic properties of related compounds have been extensively studied, providing insights into the structural changes upon electron loss and other chemical modifications. Nelsen et al. (2005) reported on the crystal structures of various diazabicyclooctane derivatives and analyzed the geometries about the oxidized units (Nelsen et al., 2005).

Catalytic Applications

  • It has also been employed in catalytic reactions. Halimehjani and Badali (2019) explored the use of DABCO in the synthesis of piperazine derivatives, highlighting its versatility in synthetic organic chemistry (Halimehjani & Badali, 2019).

Other Applications

  • The compound and its derivatives have been used in asymmetric synthesis, chemo- and stereoselective reactions, and in the synthesis of natural products and pharmaceutical intermediates. For example, Brock et al. (2012) utilized a related compound in the asymmetric synthesis of pseudococaine (Brock et al., 2012).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-9(13)6-12-5-8/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQBUSQTOWHXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705465
Record name tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate

CAS RN

194032-49-0
Record name tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
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Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
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Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
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Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 5
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Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 6
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate

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